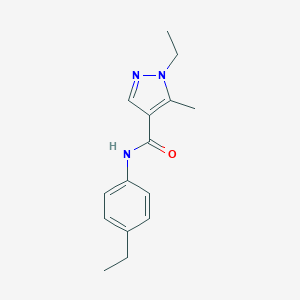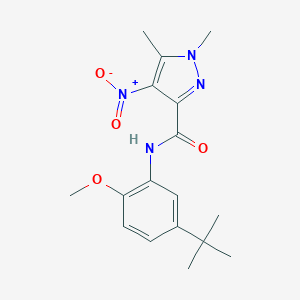
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of physiological processes, including glucose and lipid metabolism, cell growth and proliferation, and autophagy. BML-275 has been widely used as a research tool to investigate the role of AMPK in various biological systems.
Mechanism of Action
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide inhibits AMPK activity by binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This leads to a decrease in phosphorylation of downstream targets of AMPK, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR), resulting in altered cellular metabolism and decreased cell proliferation.
Biochemical and physiological effects:
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of lipogenesis and fatty acid oxidation, induction of autophagy, and inhibition of cancer cell proliferation. In addition, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for AMPK inhibition, which allows researchers to study the effects of AMPK inhibition without the confounding effects of off-target effects. However, one limitation of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired level of inhibition. In addition, the effects of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide may be cell type-specific, and caution should be exercised when extrapolating results to other cell types or in vivo models.
Future Directions
There are several potential future directions for research involving 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is the use of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. For example, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to enhance the anti-tumor effects of chemotherapy drugs in preclinical models. Another area of interest is the development of more potent and selective AMPK inhibitors, which may have improved therapeutic potential compared to 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. Finally, further studies are needed to elucidate the role of AMPK in various biological systems and to determine the potential clinical applications of AMPK inhibitors like 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide.
Synthesis Methods
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylphenylhydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding bromoethyl hydrazine. The bromoethyl hydrazine is then reacted with 4-bromo-1H-pyrazole-5-carboxylic acid to form 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been described in detail in several publications.
Scientific Research Applications
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been used extensively in scientific research to investigate the role of AMPK in various biological systems. It has been shown to inhibit AMPK activity in vitro and in vivo, and has been used to study the effects of AMPK inhibition on cellular metabolism, autophagy, and cancer cell proliferation. 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has also been used to investigate the role of AMPK in the regulation of insulin sensitivity, inflammation, and cardiovascular function.
properties
Product Name |
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(11(14)8-15-17)13(18)16-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,18) |
InChI Key |
DCECVUUFBALDOD-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)


